3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound characterized by its benzamide structure with two ethoxy groups at the 3 and 4 positions of the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Esterification: : Ethanol reacts with 3,4-diethoxybenzoic acid to form the corresponding ethyl ester.
Amination: : The ethyl ester is then reacted with pyridin-4-ylmethylamine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Formation of 3,4-dihydroxy-N-(pyridin-4-ylmethyl)benzamide.
Reduction: : Formation of 3,4-diethoxy-N-(pyridin-4-ylmethyl)aniline.
Substitution: : Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors in biological systems.
Pathways Involved: : The exact mechanism can vary, but it often involves modulation of signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific structural features. Similar compounds include:
3,4-Diethoxy-N-(pyridin-3-ylmethyl)benzamide
3,4-Diethoxy-N-(pyridin-2-ylmethyl)benzamide
3,4-Diethoxy-N-(pyridin-4-ylmethyl)aniline
These compounds differ in the position of the pyridinylmethyl group, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-6-5-14(11-16(15)22-4-2)17(20)19-12-13-7-9-18-10-8-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUAEGPAMZSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.